molecular formula C3H8NO5P B1505699 N-[Phosphono(~13~C)methyl]glycine CAS No. 287399-30-8

N-[Phosphono(~13~C)methyl]glycine

Cat. No. B1505699
CAS RN: 287399-30-8
M. Wt: 170.07 g/mol
InChI Key: XDDAORKBJWWYJS-VQEHIDDOSA-N
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Description

“N-[Phosphono(~13~C)methyl]glycine” is also known as Glyphosate . It is a broad-spectrum, non-selective systemic herbicide . It plays a crucial role in inhibiting the activity of 5-enolpyruvylshikimic acid-3-phosphate synthase, which is involved in aromatic amino acid biosynthesis .


Synthesis Analysis

“N-[Phosphono(~13~C)methyl]glycine” can be prepared starting from glycine, formaldehyde, and a tertiary base in an alcoholic solution . After the reaction is complete, a dialkyl phosphite is added. The reaction product is then hydrolyzed, and acidification yields the desired product in good purity .


Molecular Structure Analysis

The molecular formula of “N-[Phosphono(~13~C)methyl]glycine” is C3H8NO5P. Its molecular weight is 170.07 g/mol. The InChI string representation of its structure is InChI=1S/C3H8NO5P/c5-3(6)1-4-2-10(7,8)9/h4H,1-2H2,(H,5,6)(H2,7,8,9)/i2+1.


Chemical Reactions Analysis

“N-[Phosphono(~13~C)methyl]glycine” is a small molecule with three functional groups that make it highly polar, stable, and soluble in water . It is easily absorbed by the main components of the soil, such as clays, iron oxides, and humic substances .


Physical And Chemical Properties Analysis

“N-[Phosphono(~13~C)methyl]glycine” is a powder . It has a melting point of 230 °C (dec.) (lit.) . The SMILES string representation of its structure is OC(=O)CNCP(O)(O)=O .

Scientific Research Applications

Glyphosate Resistance and Protein Engineering

Glyphosate's widespread use as a herbicide is largely due to its high specificity for the plant enzyme enolpyruvyl shikimate-3-phosphate synthase, crucial in the shikimate pathway for aromatic amino acids biosynthesis. Research into glyphosate resistance has leveraged natural diversity, molecular evolution, and protein engineering to modify the enzyme's glyphosate binding, enhancing resistance in genetically modified crops. This approach allows for the herbicide's application post-emergence, effectively controlling weeds without harming the crops (Pollegioni, Schonbrunn, & Siehl, 2011).

Environmental Fate and Detection Techniques

The environmental fate of glyphosate and its metabolite AMPA has been studied extensively. Techniques such as dual element isotope analysis and derivatization-gas chromatography have advanced the understanding of glyphosate's sources, degradation pathways, and environmental persistence. These methodologies enable improved tracing of commercial glyphosate products and highlight the role of combined carbon and nitrogen isotope analysis in understanding glyphosate degradation under different environmental conditions (Mogusu et al., 2015).

Mechanism of Action

“N-[Phosphono(~13~C)methyl]glycine” plays an important role in inhibiting the activity of 5-enolpyruvylshikimic acid-3-phosphate synthase, which is involved in aromatic amino acid biosynthesis .

Safety and Hazards

“N-[Phosphono(~13~C)methyl]glycine” is classified as Acute Tox. 4 Dermal - Aquatic Chronic 2 - Eye Dam. 1 . It has hazard statements H312 - H318 - H411 . The precautionary statements are P273 - P280 - P302 + P352 + P312 - P305 + P351 + P338 - P362 + P364 - P391 .

Future Directions

“N-[Phosphono(~13~C)methyl]glycine” has been investigated for its inhibitive effect on the corrosion of carbon steel in neutral solutions . It has been found that N-phosphonomethyl substitution increases inhibition efficiency in all cases . This suggests potential future applications in corrosion prevention .

properties

IUPAC Name

2-(phosphono(113C)methylamino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8NO5P/c5-3(6)1-4-2-10(7,8)9/h4H,1-2H2,(H,5,6)(H2,7,8,9)/i2+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDDAORKBJWWYJS-VQEHIDDOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)O)NCP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(C(=O)O)N[13CH2]P(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8NO5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00711508
Record name N-[Phosphono(~13~C)methyl]glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00711508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[Phosphono(~13~C)methyl]glycine

CAS RN

287399-30-8
Record name N-[Phosphono(~13~C)methyl]glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00711508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 287399-30-8
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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